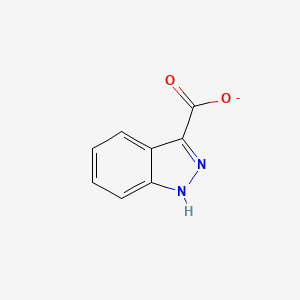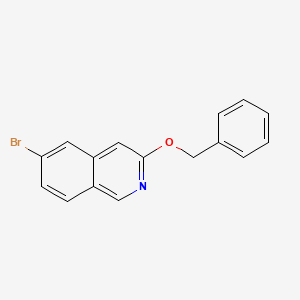![molecular formula C36H23BrN2 B8380536 9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B8380536.png)
9-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-3-bromo-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole typically involves multiple steps, starting from commercially available carbazole. The synthetic route includes:
Bromination: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Suzuki Coupling: The brominated carbazole undergoes a Suzuki coupling reaction with a biphenylboronic acid derivative in the presence of a palladium catalyst and a base like potassium carbonate.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and coupling reactions, and employing large-scale purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carbazole-9,4’-dione derivatives.
Reduction: Formation of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-hydroxy-9H-carbazole.
Substitution: Formation of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-alkyl-9H-carbazole derivatives.
Aplicaciones Científicas De Investigación
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Photovoltaic Devices: Employed in the active layers of organic field-effect transistors (OFETs) and OPVs.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a fluorescent probe in biological imaging.
Mecanismo De Acción
The mechanism of action of 9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole in electronic devices involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective overlap of π-orbitals, facilitating charge transfer. In OLEDs, it acts as a host material, providing a suitable matrix for energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs as a hole transport material.
1,3-Bis(9H-carbazol-9-yl)benzene: Another carbazole derivative used in organic electronics.
Uniqueness
9-(4’-(9H-carbazol-9-yl)biphenyl-4-yl)-3-bromo-9H-carbazole is unique due to the presence of the bromine atom, which allows for further functionalization and modification. This makes it a versatile compound for various applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C36H23BrN2 |
|---|---|
Peso molecular |
563.5 g/mol |
Nombre IUPAC |
3-bromo-9-[4-(4-carbazol-9-ylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C36H23BrN2/c37-26-17-22-36-32(23-26)31-9-3-6-12-35(31)39(36)28-20-15-25(16-21-28)24-13-18-27(19-14-24)38-33-10-4-1-7-29(33)30-8-2-5-11-34(30)38/h1-23H |
Clave InChI |
FOCYQRGVBUHMAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)Br)C8=CC=CC=C86 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 2-[methyl(pyridin-2-yl)amino]ethylcarbamate](/img/structure/B8380502.png)






